REACTION_CXSMILES
|
[C:1]([NH2:4])(=[S:3])[CH3:2].[CH3:5][O:6][C:7](=[O:12])[C:8](=O)[CH2:9]Cl>CC#N>[CH3:5][O:6][C:7]([C:8]1[N:4]=[C:1]([CH3:2])[S:3][CH:9]=1)=[O:12]
|
Name
|
|
Quantity
|
132 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=S)N
|
Name
|
|
Quantity
|
132 mmol
|
Type
|
reactant
|
Smiles
|
COC(C(CCl)=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 h the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled in an ice-bath
|
Type
|
FILTRATION
|
Details
|
the obtained precipitate is filtered off
|
Type
|
WASH
|
Details
|
The residue is washed with cold MeCN
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
dissolved in MeOH (280 mL)
|
Type
|
STIRRING
|
Details
|
stirred at 50° C. for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The solvents are removed in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=C(SC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |